molecular formula C4H2ClNO2 B1316846 1,3-Oxazole-4-carbonyl chloride CAS No. 62348-20-3

1,3-Oxazole-4-carbonyl chloride

Cat. No. B1316846
CAS RN: 62348-20-3
M. Wt: 131.52 g/mol
InChI Key: TWUFZSMUDNLRFT-UHFFFAOYSA-N
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Description

1,3-Oxazole-4-carbonyl chloride is an organic compound used in synthetic organic chemistry reactions . It is an intermediate used in the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.


Synthesis Analysis

The synthesis of 1,3-oxazoles involves several methods. One method uses task-specific phosphine ligands for palladium-catalyzed C-5 arylation of oxazoles in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another method involves a one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids . A Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides is also possible .


Molecular Structure Analysis

The molecular formula of 1,3-Oxazole-4-carbonyl chloride is C4H2ClNO2 . The average mass is 131.517 Da .


Chemical Reactions Analysis

1,3-Oxazoles can undergo direct arylation and alkenylation . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .

Safety And Hazards

1,3-Oxazole-4-carbonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It is also toxic to the respiratory system . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing and eye protection should be worn when handling this chemical .

Future Directions

Research on oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is still ongoing . Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Therefore, it is expected that research on related compounds like 1,3-Oxazole-4-carbonyl chloride will continue to advance in the future.

properties

IUPAC Name

1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-8-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUFZSMUDNLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558428
Record name 1,3-Oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazole-4-carbonyl chloride

CAS RN

62348-20-3
Record name 1,3-Oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FW Eastwood, P Perlmutter, Q Yang - Journal of the Chemical Society …, 1997 - pubs.rsc.org
The efficiency of the ring enlargement of 2-substituted N-acylaziridines to dihydrooxazoles followed by nickel peroxide oxidation to give 2,4-disubstituted oxazoles as a synthetic route is …
Number of citations: 40 pubs.rsc.org
K Sweidan, GA Sheikha, G Shattat, T Al-qirim… - Brazilian Journal of …, 2022 - SciELO Brasil
A series of N-(benzoylphenyl)-carboxamide derivatives (2a, 2b, 3a, 3b, 4a, 4b, 5a, 5b, 6a and 6b) was prepared with good yields by reacting the corresponding carbonyl chlorides with …
Number of citations: 1 www.scielo.br
A Ishida, Y Okabe, T Matsushita, T Sekiguchi… - Bioorganic & Medicinal …, 2021 - Elsevier
Somatostatin receptors are members of G-protein coupled receptor superfamily. Receptors can be classified into five subtypes, SSTR1 to 5. The highly potent and orally active SSTR2 …
Number of citations: 1 www.sciencedirect.com

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